molecular formula C12H14FNO2 B1531926 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2098003-64-4

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B1531926
CAS No.: 2098003-64-4
M. Wt: 223.24 g/mol
InChI Key: VILXRYMLMJLMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a fluoromethyl group attached to a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine typically involves multi-step organic reactions. The pyrrolidine ring can be formed via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole derivatives, while reduction can produce various reduced forms of the pyrrolidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is unique due to the presence of both the benzo[d][1,3]dioxole and fluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticonvulsant properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety and a fluoromethyl group. Its molecular formula is C12H12FNO2C_{12}H_{12}FNO_2 with a molecular weight of approximately 221.23 g/mol. The structure can be represented as follows:

Structure C12H12FNO2\text{Structure }C_{12}H_{12}FNO_2

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one. In particular, the compound 6d demonstrated significant efficacy in preventing seizures in animal models. The effective dose (ED50) was reported at 4.3 mg/kg with a therapeutic index (TD50/ED50) of 37.4, indicating a favorable safety profile compared to reference anticonvulsants .

Table 1: Summary of Anticonvulsant Activity of Compound 6d

CompoundED50 (mg/kg)TD50 (mg/kg)Therapeutic Index
6d4.3160.937.4

The anticonvulsant mechanism appears to involve the inhibition of voltage-gated sodium channels, specifically Na v1.1, which plays a critical role in neuronal excitability .

Other Biological Activities

In addition to anticonvulsant effects, research indicates potential antibacterial and antifungal activities associated with related pyrrolidine derivatives. The presence of specific functional groups enhances these biological properties, suggesting that structural modifications can lead to improved pharmacological profiles .

The mechanism through which this compound exerts its effects primarily involves modulation of ion channels and neurotransmitter systems. The inhibition of sodium channels reduces neuronal excitability and may provide an avenue for treating epilepsy and other neurological disorders.

Computational Studies

Computational methods such as molecular docking studies have been employed to predict the binding affinities and interactions of this compound with target proteins involved in seizure activity. These studies support the experimental findings by confirming the inhibitory action on Na v1.1 channels .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. The results indicated that modifications at the pyrrolidine core significantly affected both potency and selectivity for sodium channel inhibition.

Case Study Summary:

  • Objective: Evaluate the anticonvulsant activity of synthesized derivatives.
  • Methods: MES (Maximal Electroshock Seizure) model in mice.
  • Results: Compound 6d showed significant protective effects against seizures with high selectivity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXRYMLMJLMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 3
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 4
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 5
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 6
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.